1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro-
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Overview
Description
1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- is a compound belonging to the benzodiazepine family. Benzodiazepines are a class of psychoactive drugs known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties . This specific compound is characterized by its unique structure, which includes a methano bridge and a tetrahydro configuration, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- can be achieved through several synthetic routes. One common method involves the cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides . This reaction typically occurs under mild conditions and can yield the desired benzodiazepine derivatives with high efficiency.
In industrial settings, continuous flow chemistry is often employed for the synthesis of benzodiazepines. This method allows for the efficient production of active pharmaceutical ingredients by combining various reactions in a continuous flow system . For example, the flow synthesis of diazepam involves a combination of a nucleophilic aromatic substitution reaction to produce a nitrodiarylamine intermediate, followed by reduction and cyclocondensation steps .
Chemical Reactions Analysis
1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromoacetyl chloride for acylation, ammonia for cyclization, and nitro compounds for reduction .
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reduction of nitrodiarylamine intermediates can lead to the formation of amino derivatives, which can further undergo cyclization to form the desired benzodiazepine structure .
Scientific Research Applications
1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various benzodiazepine derivatives . In biology and medicine, benzodiazepines are studied for their potential therapeutic effects, including their use as anxiolytics, hypnotics, and anticonvulsants . Additionally, benzodiazepines have been investigated for their antiproliferative effects against cellular tumors .
Mechanism of Action
The mechanism of action of 1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system . By binding to the GABA receptor, benzodiazepines enhance the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . This interaction primarily occurs in the cortex, thalamus, and cerebellum, which are regions associated with the compound’s pharmacological effects .
Comparison with Similar Compounds
1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- can be compared to other benzodiazepine derivatives such as diazepam, fludiazepam, and nordazepam . While these compounds share a similar core structure, the presence of the methano bridge and tetrahydro configuration in 1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- makes it unique.
Similar compounds include:
- Diazepam
- Fludiazepam
- Nordazepam
- Nitrazepam
- Clonazepam
- Oxazepam
These compounds are widely used in the pharmaceutical industry for their therapeutic effects and serve as important tools in scientific research.
Properties
CAS No. |
27023-72-9 |
---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1,8-diazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C10H12N2/c1-2-4-10-9(3-1)11-8-5-6-12(10)7-8/h1-4,8,11H,5-7H2 |
InChI Key |
UPLBBJGUPFZNAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC1NC3=CC=CC=C32 |
Origin of Product |
United States |
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